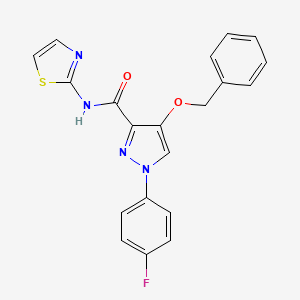

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c21-15-6-8-16(9-7-15)25-12-17(27-13-14-4-2-1-3-5-14)18(24-25)19(26)23-20-22-10-11-28-20/h1-12H,13H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYRAVITQMHNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

Hydrazine derivatives react with 1,3-diketones to form pyrazoles via cyclocondensation. For 1-(4-fluorophenyl)pyrazole-3-carboxylic acid intermediates, 4-fluorophenylhydrazine (5 ) is condensed with a β-ketoester or β-diketone. For example, methyl 3-oxo-3-(4-fluorophenyl)propanoate (1 ) reacts with 4-fluorophenylhydrazine in ethanol under reflux to yield 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (2 ) (Scheme 1).

Scheme 1:

1-(4-Fluorophenyl)hydrazine + methyl 3-oxo-3-(4-fluorophenyl)propanoate

→ 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Regioselectivity is influenced by electronic and steric factors. Asymmetric diketones may yield regioisomers, but substituents like electron-withdrawing groups (e.g., esters) direct hydrazine attack to the α-position.

1,3-Dipolar Cycloaddition of Diazo Compounds

Ethyl α-diazoacetate (56 ) undergoes 1,3-dipolar cycloaddition with alkynes or alkenes to form pyrazoles. For instance, reacting ethyl diazoacetate with 4-fluorophenylacetylene (55 ) in the presence of Zn(OTf)₂ yields ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (57 ) with 89% yield (Scheme 2). This method offers high regiocontrol and functional group tolerance.

Introduction of the Benzyloxy Group

The benzyloxy group at position 4 is introduced via nucleophilic aromatic substitution or alkylation .

Alkylation of Pyrazole-4-Ol Intermediates

Pyrazole-4-ol (3 ) is generated by hydrolyzing the 4-position protecting group (e.g., methyl or tert-butyl). Treatment with benzyl bromide in the presence of K₂CO₃ in DMF affords 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (4 ) (Scheme 3). Alternative bases like Cs₂CO₃ enhance reactivity for sterically hindered substrates.

Direct Electrophilic Substitution

In some cases, electrophilic benzylation is feasible. Using a Friedel-Crafts approach, benzyl chloride reacts with the pyrazole ring activated by Lewis acids (e.g., AlCl₃). However, this method is less common due to competing N-alkylation.

Carboxylic Acid Activation and Amide Coupling

The ester group at position 3 is hydrolyzed to the carboxylic acid, followed by coupling with thiazol-2-amine.

Ester Hydrolysis

Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (4 ) undergoes saponification with NaOH in aqueous ethanol to yield 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (5 ) (Scheme 4). Acidic workup (HCl) ensures complete protonation.

Peptide Coupling with Thiazol-2-Amine

Carbodiimide-mediated coupling links the carboxylic acid (5 ) to thiazol-2-amine. Using EDC/HOBt in DMF, the reaction proceeds at room temperature to form 4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide (6 ) (Scheme 5). DMAP accelerates the reaction by activating the intermediate O-acylisourea.

Alternative Synthetic Routes

Vinyl Ketone Cyclization

α,β-Ethylenic ketones with leaving groups (e.g., Cl) react with hydrazines to form pyrazolines, which oxidize to pyrazoles. For example, 4-chloro-1-(4-fluorophenyl)but-2-en-1-one (7 ) and 4-fluorophenylhydrazine yield 1-(4-fluorophenyl)-4-chloro-1H-pyrazole (8 ), followed by benzyloxy substitution (Scheme 6).

Solid-Phase Synthesis

Immobilizing the pyrazole core on Wang resin enables sequential functionalization. After coupling thiazol-2-amine via HBTU activation, cleavage from the resin yields the target compound.

Analytical and Optimization Data

Table 1: Yield Optimization for Key Steps

Table 2: Regioselectivity in Pyrazole Synthesis

| Starting Material | Product Ratio (4-/5-substituted) |

|---|---|

| Symmetrical diketone | 1:1 |

| Asymmetrical diketone | 3:2 |

| Diazo + alkyne | >9:1 |

Challenges and Mitigation Strategies

- Regioselectivity : Asymmetric diketones produce regioisomers. Using directing groups (e.g., esters) or diazo compounds improves selectivity.

- Benzylation Side Reactions : Competing N-alkylation is minimized by using bulky bases (e.g., Cs₂CO₃) or protecting groups.

- Amide Coupling Efficiency : Poor solubility of thiazol-2-amine is addressed with DMF and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antifungal, antibacterial, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-3-Carboxamide Derivatives

Structural and Functional Insights

Heterocyclic Moieties: The thiazole ring in the target compound (vs. thiadiazole in ) offers distinct electronic and steric properties.

Substituent Effects: The 4-fluorophenyl group in the target compound (shared with ) is a common pharmacophore in kinase inhibitors, balancing lipophilicity and electronic effects. In contrast, chlorophenyl derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The benzyloxy group in the target compound (vs.

Biological Activity Trends :

- Thiadiazole-containing analogs (e.g., ) demonstrate marked anti-inflammatory activity, suggesting that the target compound’s thiazole group may offer a different binding profile, possibly with reduced potency but improved selectivity.

- Pyridine-based derivatives (e.g., ) are linked to kinase inhibition, implying that the target compound’s thiazole moiety could modulate similar pathways with varying efficacy .

Physicochemical Properties

- Molecular Weight : The target compound (~393.4 g/mol) falls within the acceptable range for drug-like molecules, unlike the high-molecular-weight chromen-2-yl derivative (589.1 g/mol in ), which may face bioavailability challenges.

- Melting Points : While the target compound’s melting point is unreported in the evidence, analogs like (175–178°C) suggest that crystalline stability is achievable with fluorinated aromatic systems.

Biological Activity

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, with the CAS number 1169990-15-1, is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 394.4 g/mol. The structure incorporates several functional groups, including a benzyloxy group, a fluorophenyl group, and a thiazolyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1169990-15-1 |

| Molecular Formula | C20H15FN4O2S |

| Molecular Weight | 394.4 g/mol |

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. This compound has been studied for its ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. By binding to the colchicine site on tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxicity with IC50 values of 2.13 µM against MCF-7 (breast cancer), 4.34 µM against SiHa (cervical cancer), and 4.46 µM against PC-3 (prostate cancer) cells . Notably, it showed minimal toxicity to normal HEK-293T cells, indicating a favorable therapeutic index.

Antifungal Activity

In addition to its anticancer properties, this compound has also been investigated for antifungal activity. It demonstrated effectiveness against fungal strains such as Colletotrichum gloeosporioides, with significant inhibition of mycelial growth observed at various concentrations . The antifungal activity was quantified using Gompertz modeling, which indicated a lag phase extension in fungal growth upon treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the functional groups attached to the pyrazole core can significantly influence the biological activity of the compound. For example, the presence of the benzyloxy group enhances lipophilicity and may improve binding affinity to biological targets .

Case Studies

- Cytotoxicity Evaluation : A study conducted on synthesized derivatives including this compound highlighted its superior cytotoxic effects compared to other pyrazole derivatives. The research involved MTT assays across multiple cancer cell lines and assessed the mechanism through molecular docking studies .

- Antifungal Testing : Another investigation focused on the antifungal properties where this compound was tested against Colletotrichum gloeosporioides. Results indicated that increasing concentrations led to higher inhibition rates, showcasing its potential as an agricultural fungicide .

Q & A

Q. Example Protocol :

- Solvent: DMF or THF for coupling steps.

- Yield optimization: Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C) .

Advanced: How can reaction yields be optimized for the carboxamide coupling step?

Key factors include:

Q. Methodology :

- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-conjugated luminescent substrates. Measure IC50 values via dose-response curves .

- Molecular docking : Align the compound’s structure with kinase active sites (e.g., PDB: 3H6) to predict binding modes. The thiazole and fluorophenyl groups often occupy hydrophobic pockets .

Key Finding : Analogous compounds (e.g., 9c in ) show sub-micromolar IC50 against EGFR, suggesting structural tuning via substituent modification .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound purity : Verify via elemental analysis (C, H, N ±0.4%) and HPLC-MS (>95% purity) .

- Solubility : Use DMSO stocks ≤10 mM to avoid aggregation in cellular assays .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Q. Strategy :

- Substituent variation : Compare analogs with modified aryl (e.g., 4-bromo vs. 4-chlorophenyl) or thiazole groups.

- Activity correlation : Assess changes in logP (lipophilicity) and IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.